molecular formula C19H23NO4 B256048 7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

Cat. No. B256048
M. Wt: 329.4 g/mol
InChI Key: DWOHIARZZSCIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is known for its pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the COX enzyme, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one include a reduction in inflammation, pain, and oxidative stress. The compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one in lab experiments include its potent anti-inflammatory, analgesic, and neuroprotective properties. However, the compound has limitations in terms of its solubility in water, which may affect its bioavailability and efficacy.

Future Directions

For the research of 7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one include the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the compound's potential therapeutic applications in the treatment of various inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, 7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a promising compound with potent anti-inflammatory, analgesic, and neuroprotective properties. Its mechanism of action involves the inhibition of the COX enzyme, which reduces the production of prostaglandins, thereby reducing inflammation and pain. While the compound has limitations in terms of its solubility in water, further research is needed to investigate its potential therapeutic applications in the treatment of various inflammatory and neurodegenerative diseases.

Synthesis Methods

The synthesis method of 7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one involves the reaction of 2-hydroxy-3-pyrrolidin-1-ylpropanol with 2,3-dihydro-1H-cyclopenta[c]chromen-4-one in the presence of a catalyst. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

The scientific research application of 7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is vast and has been extensively studied. The compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Furthermore, the compound has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, the compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H23NO4/c21-13(11-20-8-1-2-9-20)12-23-14-6-7-16-15-4-3-5-17(15)19(22)24-18(16)10-14/h6-7,10,13,21H,1-5,8-9,11-12H2

InChI Key

DWOHIARZZSCIRJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC(COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)O

Canonical SMILES

C1CCN(C1)CC(COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)O

Origin of Product

United States

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